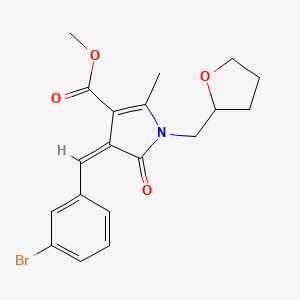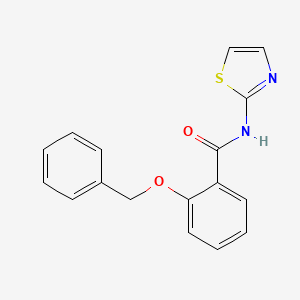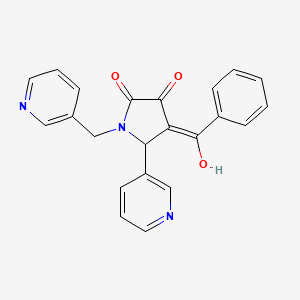![molecular formula C23H20N2O B5297574 3-[4-(4-morpholinyl)phenyl]-2-(2-naphthyl)acrylonitrile](/img/structure/B5297574.png)
3-[4-(4-morpholinyl)phenyl]-2-(2-naphthyl)acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[4-(4-morpholinyl)phenyl]-2-(2-naphthyl)acrylonitrile, also known as MONNA, is a chemical compound that has been extensively studied in scientific research for its potential therapeutic applications. It belongs to the class of acrylonitrile derivatives and has been found to have a wide range of biochemical and physiological effects.
Applications De Recherche Scientifique
3-[4-(4-morpholinyl)phenyl]-2-(2-naphthyl)acrylonitrile has been studied extensively in scientific research for its potential therapeutic applications. It has been found to have anti-inflammatory, anti-tumor, and anti-viral properties. In particular, 3-[4-(4-morpholinyl)phenyl]-2-(2-naphthyl)acrylonitrile has been shown to inhibit the replication of several viruses, including HIV-1, SARS-CoV, and MERS-CoV. This makes it a promising candidate for the development of new antiviral drugs.
Mécanisme D'action
The mechanism of action of 3-[4-(4-morpholinyl)phenyl]-2-(2-naphthyl)acrylonitrile involves the inhibition of viral replication by targeting the viral envelope protein. It binds to a specific site on the envelope protein, preventing it from fusing with the host cell membrane. This inhibits the entry of the virus into the host cell and prevents viral replication. Additionally, 3-[4-(4-morpholinyl)phenyl]-2-(2-naphthyl)acrylonitrile has been found to inhibit the activity of several enzymes involved in inflammation and tumor growth.
Biochemical and Physiological Effects:
3-[4-(4-morpholinyl)phenyl]-2-(2-naphthyl)acrylonitrile has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes involved in inflammation, including cyclooxygenase-2 and 5-lipoxygenase. It also inhibits the activity of several enzymes involved in tumor growth, including matrix metalloproteinases. Additionally, 3-[4-(4-morpholinyl)phenyl]-2-(2-naphthyl)acrylonitrile has been found to have anti-oxidant properties and can protect cells from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-[4-(4-morpholinyl)phenyl]-2-(2-naphthyl)acrylonitrile for lab experiments is its specificity for the viral envelope protein. This makes it a promising candidate for the development of new antiviral drugs. Additionally, its anti-inflammatory and anti-tumor properties make it a useful tool for studying the mechanisms of inflammation and tumor growth. However, one limitation of 3-[4-(4-morpholinyl)phenyl]-2-(2-naphthyl)acrylonitrile is its low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research on 3-[4-(4-morpholinyl)phenyl]-2-(2-naphthyl)acrylonitrile. One area of research is the development of new antiviral drugs based on 3-[4-(4-morpholinyl)phenyl]-2-(2-naphthyl)acrylonitrile. Its specificity for the viral envelope protein makes it a promising candidate for the development of new drugs to treat viral infections. Another area of research is the study of 3-[4-(4-morpholinyl)phenyl]-2-(2-naphthyl)acrylonitrile's anti-inflammatory and anti-tumor properties. Understanding the mechanisms of these effects could lead to the development of new drugs to treat inflammatory diseases and cancer. Additionally, further research could be done to improve the solubility of 3-[4-(4-morpholinyl)phenyl]-2-(2-naphthyl)acrylonitrile in water, which would make it easier to work with in lab experiments.
Méthodes De Synthèse
The synthesis of 3-[4-(4-morpholinyl)phenyl]-2-(2-naphthyl)acrylonitrile involves the condensation of 4-(4-morpholinyl)benzaldehyde with 2-naphthylacetonitrile in the presence of a base catalyst. The reaction yields 3-[4-(4-morpholinyl)phenyl]-2-(2-naphthyl)acrylonitrile as a yellow powder, which can be purified by recrystallization. This synthesis method has been reported in several scientific publications, including the Journal of Organic Chemistry and the Journal of Medicinal Chemistry.
Propriétés
IUPAC Name |
(E)-3-(4-morpholin-4-ylphenyl)-2-naphthalen-2-ylprop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O/c24-17-22(21-8-7-19-3-1-2-4-20(19)16-21)15-18-5-9-23(10-6-18)25-11-13-26-14-12-25/h1-10,15-16H,11-14H2/b22-15- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IINRFLAWOAACPP-JCMHNJIXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)C=C(C#N)C3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=CC=C(C=C2)/C=C(/C#N)\C3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(4-morpholin-4-ylphenyl)-2-naphthalen-2-ylprop-2-enenitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-fluorophenyl)-6-methylpyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione](/img/structure/B5297495.png)
![ethyl {2,4-dioxo-5-[4-(2-propyn-1-yloxy)benzylidene]-1,3-thiazolidin-3-yl}acetate](/img/structure/B5297511.png)
![2-methyl-N-{5-[(4-methyl-1-piperazinyl)sulfonyl]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B5297517.png)
![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-(2-hydroxybutyl)isoxazole-3-carboxamide](/img/structure/B5297522.png)
![2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}-N-cyclohexylacetamide](/img/structure/B5297525.png)
![methyl {4-[2-cyano-2-(5,6-dimethyl-1H-benzimidazol-2-yl)vinyl]-2-iodo-6-methoxyphenoxy}acetate](/img/structure/B5297540.png)


![5-imino-2-isopropyl-6-{3-methoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5297582.png)
![3-methyl-7-[(8-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5297590.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea](/img/structure/B5297598.png)
![N-[2-(3,4-diethoxyphenyl)ethyl]-4-methoxybenzenesulfonamide](/img/structure/B5297605.png)

![2-(4-chloro-2-fluorophenyl)-N-[4-(1-pyrrolidinyl)benzyl]acetamide](/img/structure/B5297618.png)